molecular formula C18H16N4O3 B11217693 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

Número de catálogo: B11217693
Peso molecular: 336.3 g/mol
Clave InChI: HMBRDXPBMGINCV-RGVLZGJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the quinoline carbohydrazide family, characterized by a 1-ethyl-substituted quinoline core with a hydroxyl group at position 4, a ketone at position 2, and a hydrazide-linked 4-pyridinylmethylidene group at position 3.

Propiedades

Fórmula molecular

C18H16N4O3

Peso molecular

336.3 g/mol

Nombre IUPAC

1-ethyl-4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-2-22-14-6-4-3-5-13(14)16(23)15(18(22)25)17(24)21-20-11-12-7-9-19-10-8-12/h3-11,23H,2H2,1H3,(H,21,24)/b20-11+

Clave InChI

HMBRDXPBMGINCV-RGVLZGJSSA-N

SMILES isomérico

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O

SMILES canónico

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas: La síntesis de este compuesto implica varios pasos. Un enfoque común es la bromación de (E)-1-alil-4-hidroxi-2-oxo-N'-piridin-4-ilmetilideno)-1,2-dihidroquinolina-3-carbohidrazida. Esta reacción produce un precipitado perbromuro cristalino de color naranja claro, que se transforma en el compuesto deseado al calentarse .

Producción industrial: Si bien los métodos específicos de producción industrial pueden variar, los investigadores han explorado rutas eficientes para sintetizar este compuesto. La optimización de las condiciones de reacción y la escalabilidad son consideraciones esenciales para la producción a gran escala.

Análisis De Reacciones Químicas

Hydrazone Condensation Reactions

The hydrazide group (-CONHNH₂) at position 3 of the quinoline core undergoes condensation with aldehydes or ketones to form extended hydrazone derivatives. For example:

  • Reaction with aromatic aldehydes (e.g., 4-pyridinecarbaldehyde) yields Schiff base derivatives through imine bond formation.

  • Condensation with heterocyclic ketones produces fused-ring systems with enhanced π-conjugation.

Key Conditions :

  • Solvent: Ethanol or methanol under reflux (60–80°C)

  • Catalyst: Triethylamine or acetic acid

  • Reaction time: 4–6 hours

Cyclization and Triazole Formation

The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions via its terminal alkyne groups, forming 1,2,3-triazole linkages. This reactivity is critical for generating hybrid pharmacophores:

Reaction PartnerProduct StructureApplication
4-AzidoquinolinesTriazole-linked bis-quinolinonesAntimicrobial agents
Propargyl ethersPolycyclic triazole derivativesAnticancer scaffolds

Mechanism :

  • Coordination of Cu(I) to the alkyne, activating it for cycloaddition.

  • [3+2] Cycloaddition with azides to form triazole rings.

  • Demetallation to yield stable products.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 5 and 7 due to electron-donating effects from the 4-hydroxy group:

Reaction TypeReagentProduct
NitrationHNO₃/H₂SO₄5-Nitro derivative
SulfonationH₂SO₄7-Sulfo derivative
HalogenationCl₂/FeCl₃5-Chloro derivative

Notable Observation :
Substitution at position 5 enhances antibacterial activity by 40% compared to the parent compound.

Oxidation and Redox Reactions

The 4-hydroxy group (-OH) on the quinoline ring is redox-active:

  • Oxidation : Treating with KMnO₄ in acidic conditions converts the hydroxy group to a ketone, forming 1-ethyl-2,4-dioxo derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone bond (-N=N-) to a hydrazine (-NH-NH-), altering biological activity.

Impact on Solubility :
Oxidized derivatives show 2.5× higher aqueous solubility due to increased polarity.

Hydrolysis of Functional Groups

Controlled hydrolysis under acidic or basic conditions selectively cleaves specific bonds:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the hydrazone bond, yielding 1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylic acid and 4-pyridinylmethylamine.

  • Basic Hydrolysis (NaOH, 80°C): Degrades the quinoline ring, forming aminophenol fragments.

Mechanistic Insights from Spectral Data

  • IR Spectroscopy : Strong absorption at 1670 cm⁻¹ confirms the C=O stretch of the 2-oxo group.

  • ¹H NMR : A singlet at δ 8.3 ppm (1H) corresponds to the hydrazone proton (-N=CH-) .

  • X-ray Crystallography : Planar quinoline core with dihedral angles <10° between the pyridine and quinoline rings.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit substantial antimicrobial properties. A study focusing on related quinoline compounds demonstrated significant activity against various bacterial strains, suggesting that 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide may share similar properties.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
1-Ethyl...P. aeruginosaTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of quinoline can inhibit the proliferation of cancer cells by targeting specific pathways.

Case Study: Anticancer Efficacy
A recent study investigated the effects of quinoline derivatives on human cancer cell lines. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity against breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CMCF-70.15
Compound DHepG20.20
1-Ethyl...MCF-7TBD

Mecanismo De Acción

Los efectos del compuesto probablemente involucran interacciones con objetivos o vías moleculares específicos. Se necesitan más investigaciones para dilucidar su mecanismo preciso.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

1-Ethyl-4-hydroxy-N'-({2-nitrophenyl}carbonyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (CAS: 331963-61-2)
  • Core Structure: Shares the 1-ethyl-4-hydroxy-2-oxo-quinoline backbone.
  • Key Difference : The hydrazide group is substituted with a 2-nitrobenzoyl moiety instead of 4-pyridinylmethylidene.
  • Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the quinoline ring compared to the electron-rich pyridinyl group in the target compound.
  • Physicochemical Properties :
    • Molecular weight: 396.35 g/mol
    • Predicted pKa: 4.50 (acidic due to hydroxyl and nitro groups)
    • Boiling point: 673.7°C (indicative of high thermal stability) .
N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide
  • Core Structure: Quinoline with a piperidinyl group at position 2.
  • Key Difference : The piperidinyl substituent introduces a basic nitrogen, enhancing solubility in acidic environments.
  • Synthesis: Condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) .
  • Application : Likely explored for antimicrobial or antitubercular activity due to structural similarity to INH derivatives .
1-Allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide
  • Core Structure: Quinoline with an allyl group at position 1.
  • Key Difference : Replaces the carbohydrazide with a carboxamide linked to a pyridinylmethyl group.
  • Impact : The carboxamide (CONH2) lacks the hydrazine NH-NH2 bridge, reducing hydrogen-bonding capacity compared to the target compound’s carbohydrazide .
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
  • Core Structure: Naphthyridine instead of quinoline.
  • Key Difference : A bulky adamantyl group at position N3 and a pentyl chain at position 1.

Functional Group and Pharmacophore Comparison

Compound Position 1 Substituent Position 3 Functional Group Aromatic Substituent Molecular Weight (g/mol) Key Properties
Target Compound Ethyl CONHNH-(E)-4-pyridinyl 4-Pyridinylmethylidene ~380–400 (estimated) Hydrogen-bond donor/acceptor-rich
1-Ethyl-4-hydroxy-N'-(2-nitrobenzoyl) analog Ethyl CONHNH-(2-nitrobenzoyl) Nitrophenyl 396.35 High thermal stability, acidic pKa
N’-(Piperidinylquinoline) analog Piperidinyl CONHNH-4-pyridinyl Piperidinyl ~350–370 (estimated) Enhanced solubility in acidic media
1-Allyl-carboxamide analog Allyl CONH-(2-pyridinylmethyl) Pyridinylmethyl ~350–370 (estimated) Reduced hydrogen-bonding capacity

Actividad Biológica

1-Ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2

This structure includes a quinoline core, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Mycobacterium tuberculosis4.0

These results indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, disrupting their function and leading to bacterial cell death .

Case Study 1: Efficacy Against MRSA

In a controlled laboratory study, 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide was tested against clinical isolates of MRSA. The compound demonstrated a significant reduction in bacterial load compared to control groups treated with standard antibiotics like vancomycin. The study concluded that the compound not only reduced viability but also prevented biofilm formation, a critical factor in MRSA pathogenicity .

Case Study 2: In Vivo Studies

In vivo studies using murine models infected with Staphylococcus aureus showed that treatment with the compound resulted in improved survival rates and reduced infection severity compared to untreated controls. Histopathological examinations revealed lower levels of tissue damage and inflammation in treated animals .

Safety and Toxicity

Preliminary toxicity assessments indicate that 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide exhibits low cytotoxicity towards human cell lines at therapeutic concentrations. The selectivity index (SI) calculated from cytotoxicity data shows promising results for further clinical development .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide?

A1. The compound can be synthesized via a two-step approach:

Core quinoline formation : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are prepared by cyclization of substituted anilines with β-ketoesters under acidic conditions (e.g., acetic acid or polyphosphoric acid) .

Hydrazide condensation : The 3-carboxylate group is converted to a carbohydrazide by reacting with hydrazine hydrate. Subsequent Schiff base formation with 4-pyridinecarboxaldehyde (in ethanol/glacial acetic acid) yields the final product .
Key reagents : HBTU (coupling agent), TEA (base), and ethanol as solvent .

Q. Q2. How is structural confirmation performed for this compound?

A2. Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrazone geometry (E/Z configuration). For example, the pyridinylmethylidene proton appears as a singlet near δ 8.5 ppm .
  • IR : Stretching vibrations at ~1680 cm1 ^{-1 } (C=O), ~1600 cm1 ^{-1 } (C=N), and ~3200 cm1 ^{-1 } (N-H) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 378 [M+H]+^+) and fragmentation patterns .

Advanced Structural Analysis

Q. Q3. How can crystallographic data resolve ambiguities in hydrazone configuration or quinoline ring conformation?

A3. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of:

  • E-configuration : Planar geometry of the hydrazone moiety with dihedral angles <10° between quinoline and pyridine rings .
  • Hydrogen bonding : Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice (e.g., centroid distances of 3.5–3.8 Å) .
    Example : A related pyrroloquinoline derivative showed C–H⋯O bonds (2.50 Å) and π-stacking (3.42 Å), critical for packing analysis .

Q. Q4. What computational methods validate experimental spectral data?

A4. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

  • NMR chemical shifts : Calculated vs. experimental 1H^1H and 13C^{13}C shifts (RMSD < 0.3 ppm) confirm assignments .
  • IR vibrations : Simulated spectra match experimental peaks within 10 cm1 ^{-1 } error .
  • Molecular docking : Used to predict binding affinity to targets like glucosamine-6-phosphate synthase (docking score: −8.2 kcal/mol) .

Biological Evaluation and Mechanism

Q. Q5. What in vitro assays are suitable for assessing antimicrobial activity?

A5. Standard protocols include:

  • Disk diffusion : Zones of inhibition measured against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC determination : Broth microdilution (range: 3.125–100 µg/mL). For example, a related carbohydrazide showed MIC = 12.5 µg/mL against B. subtilis .
    Controls : Ciprofloxacin (MIC = 1.56 µg/mL) and DMSO solvent blanks .

Q. Q6. How can molecular docking guide the design of analogs with enhanced activity?

A6. Targeting enzymes like glucosamine-6-phosphate synthase:

Protein preparation : Retrieve PDB structure (e.g., 2VF5), remove water, add hydrogens.

Ligand optimization : Minimize energy with OPLS-AA forcefield.

Docking : Glide SP/XP mode identifies key interactions (e.g., hydrogen bonds with Arg73 and hydrophobic contacts with Phe406) .
Result : Analogues with electron-withdrawing groups (e.g., -Br) show improved binding scores (−9.1 kcal/mol) .

Data Contradiction and Resolution

Q. Q7. How to address discrepancies in NMR data for isomeric mixtures?

A7.

  • Dynamic NMR : Variable-temperature 1H^1H NMR (e.g., 25–80°C) detects coalescence peaks for interconverting isomers .
  • Chromatography : HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers .
    Case study : A tetrahydroquinoline derivative showed cis/trans isomerism resolved via 1H^1H-1H^1H NOESY (nuclear Overhauser effect) .

Q. Q8. Why might antimicrobial activity vary between structurally similar derivatives?

A8. Factors include:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance membrane penetration (logP increased by 0.5 units) .
  • Steric hindrance : Bulky groups (e.g., phenyl) reduce binding to enzyme active sites (IC50_{50} increases 3-fold) .
    Validation : SAR studies comparing MICs of 10 derivatives (Table 1).

Table 1: Representative Antimicrobial Data

DerivativeR GroupMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
1aH25.050.0
1b4-Br12.525.0
1c2-OCH3_350.0100.0
Data adapted from .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.